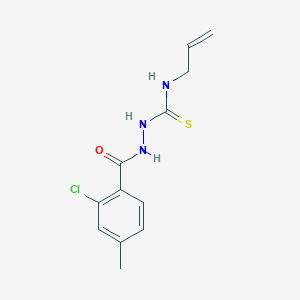
N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis process for “N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide” is not specified in the search results. It’s likely that this information can be found in scientific literature or specialized chemical databases .Molecular Structure Analysis
The molecular structure of “this compound” is not provided in the search results. For accurate molecular structure, it’s recommended to refer to scientific literature or databases .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not mentioned in the search results. Detailed information about its reactivity and interactions with other compounds might be found in scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the search results. For accurate information, it’s recommended to refer to Material Safety Data Sheets (MSDS) or similar resources .Applications De Recherche Scientifique
1. Anticancer Properties
Research has shown that N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide and its derivatives exhibit potential in cancer treatment. Studies demonstrate that these compounds have significant activity against various human cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, Hussein et al. (2015) investigated dioxomolybdenum(VI) complexes with hydrazinecarbothioamide derivatives, finding pronounced activity against human colorectal cancer cells, surpassing that of the standard drug 5-fluorouracil (Hussein et al., 2015). Similarly, Dadas et al. (2015) synthesized new tolmetin hydrazide derivatives of this compound, showing anticancer activity against human prostate and colon cancer cell lines (Dadas et al., 2015).
2. Antimicrobial Activity
Several studies have explored the antimicrobial potential of this compound derivatives. Sławiński et al. (2013) synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives with promising activity against anaerobic Gram-positive bacteria (Sławiński et al., 2013). In addition, Kaur et al. (2011) reported the synthesis of various substituted oxadiazole derivatives with significant antibacterial activity, highlighting the versatility of this compound in producing effective antibacterial agents (Kaur et al., 2011).
3. Antimalarial Activity
The compound and its derivatives have also shown promise in antimalarial research. Divatia et al. (2014) synthesized a series of thiosemicarbazone derivatives containing benzimidazole moiety, including this compound, which exhibited good in vitro antimalarial activity (Divatia et al., 2014).
4. Anticonvulsant Potential
In the field of neurology, derivatives of this compound have been evaluated for their anticonvulsant properties. Tripathi and Kumar (2013) designed and synthesized new compounds that were effective in anticonvulsant tests, showing potential for the development of new treatments for epilepsy (Tripathi & Kumar, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(2-chloro-4-methylbenzoyl)amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-3-6-14-12(18)16-15-11(17)9-5-4-8(2)7-10(9)13/h3-5,7H,1,6H2,2H3,(H,15,17)(H2,14,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMBMEVNRRCLNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NNC(=S)NCC=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}prop-2-enamide](/img/structure/B2355145.png)
![N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide](/img/structure/B2355147.png)
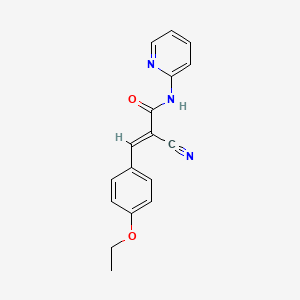
![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B2355150.png)
![N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2355151.png)
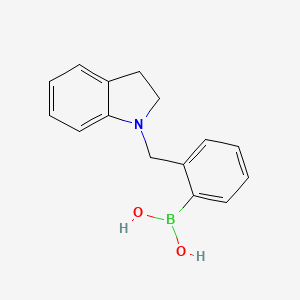

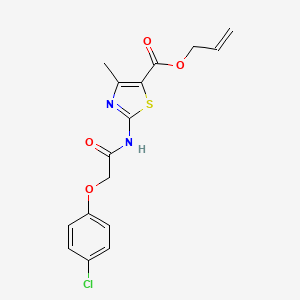
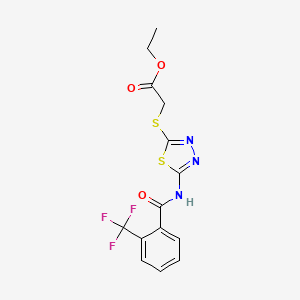
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2355160.png)
![4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid](/img/structure/B2355161.png)
![N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2355165.png)
![5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2355166.png)
![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355167.png)
